3-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid
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Overview
Description
3-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid is a compound that features both an imidazole ring and a benzoic acid moiety. Imidazole derivatives are known for their versatility and wide range of applications in various fields such as medicine, synthetic chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-cyclopropyl-1H-imidazole with a benzoic acid derivative under specific conditions. Catalysts such as zinc chloride (ZnCl₂) can be used to facilitate the reaction . The reaction is usually carried out in a solvent like acetonitrile (MeCN) at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microreactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups onto the imidazole ring or benzoic acid moiety .
Scientific Research Applications
3-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
4-(imidazole-1-yl)benzoic acid: Similar structure but lacks the cyclopropyl group.
2-(cyclopropyl-1H-imidazol-1-yl)benzoic acid: Similar structure but with a different substitution pattern on the benzoic acid moiety.
Uniqueness
The presence of the cyclopropyl group in 3-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid adds to its chemical stability and potential biological activity. This makes it distinct from other imidazole derivatives and potentially more effective in certain applications .
Properties
IUPAC Name |
3-(2-cyclopropylimidazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)10-2-1-3-11(8-10)15-7-6-14-12(15)9-4-5-9/h1-3,6-9H,4-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNCVQGRTKEQAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2C3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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